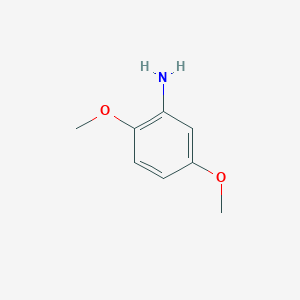

2,5-Dimethoxyaniline

概要

説明

2,5-Dimethoxyaniline is an organic compound with the molecular formula C8H11NO2. It is a derivative of aniline, where two methoxy groups are attached to the benzene ring at the 2 and 5 positions. This compound appears as a gray to dark brown crystalline powder or lumps and is soluble in organic solvents such as methanol and ethanol . It is primarily used in organic synthesis and dye manufacturing .

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,5-Dimethoxyaniline involves the reaction of hydroquinone with a liquid alkali to form the sodium salt of hydroquinone. This sodium salt then reacts with methyl chloride at temperatures between 75 to 120°C and pressures of 1.3 to 1.7 MPa to produce p-dimethoxybenzene. The p-dimethoxybenzene is then nitrated with nitric acid to form 2,5-dimethoxynitrobenzene, which is subsequently reduced with sodium disulfide to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and distillation are common in industrial production .

化学反応の分析

Types of Reactions

2,5-Dimethoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group in its precursor can be reduced to form the amine.

Substitution: It can participate in electrophilic aromatic substitution reactions due to the electron-donating methoxy groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Sodium disulfide or catalytic hydrogenation with palladium on carbon can be employed.

Substitution: Electrophiles like bromine or chloromethane can be used in the presence of a Lewis acid catalyst

Major Products

Oxidation: Produces quinones.

Reduction: Produces this compound from its nitro precursor.

Substitution: Produces various substituted anilines depending on the electrophile used

科学的研究の応用

Synthesis and Properties

2,5-Dimethoxyaniline can be synthesized through various methods, including chemical oxidative polymerization and electrochemical polymerization. The polymer derived from DMA, known as poly(this compound) (PDMA), exhibits unique properties that make it suitable for several applications.

Key Properties of PDMA

- Conductivity : PDMA shows significant electrical conductivity, which is influenced by the polymerization conditions and the presence of dopants.

- Electrochromism : PDMA can undergo reversible color changes when subjected to an electric field, transitioning from yellow to blue. This property is crucial for its application in electrochromic devices.

- Fast Response Time : Studies have demonstrated that PDMA films can achieve color changes in less than 2 seconds when the appropriate potential is applied .

Electrochromic Devices

PDMA is a promising candidate for electrochromic applications due to its ability to change color reversibly. This property is utilized in smart windows and displays where control over light transmission is required. The electrochromic behavior of PDMA has been extensively studied, showing potential for use in:

Sensors

The conductive properties of PDMA make it suitable for sensor applications, particularly in the detection of various analytes. Recent studies have highlighted its use in:

- Impedimetric Sensors : PDMA composites have been developed for detecting toxins such as microcystin-LR and fumonisin B1. These sensors utilize the unique electrochemical properties of PDMA to enhance sensitivity and selectivity .

- Aptasensors : By conjugating PDMA with gold nanoparticles, researchers have created label-free sensors that demonstrate high sensitivity for specific biomolecules .

Case Study 1: Electrochromic Properties of PDMA

A study conducted on the electrochemical polymerization of PDMA revealed that films deposited on indium tin oxide (ITO) electrodes exhibited significant electrochromic activity. The research highlighted:

- The influence of electrolyte type on response time.

- The stability of color transitions over multiple cycles.

This study underscores the potential of PDMA in developing advanced electrochromic devices .

Case Study 2: Sensor Development Using PDMA Composites

Research focusing on impedimetric sensors demonstrated that PDMA composites with multi-walled carbon nanotubes (MWCNTs) significantly improved electron transfer rates. The findings indicated:

- Enhanced sensitivity for detecting fumonisin B1.

- A higher diffusion coefficient compared to traditional sensor materials.

These advancements position PDMA-based sensors as competitive alternatives in environmental monitoring and food safety applications .

Summary Table of Applications

| Application Area | Specific Use Cases | Key Properties Utilized |

|---|---|---|

| Electrochromic Devices | Smart windows, displays | Reversible color change |

| Sensors | Detection of toxins (microcystin-LR) | High sensitivity and conductivity |

| Aptasensors | Detection of biomolecules | Enhanced electron transfer |

作用機序

The mechanism of action of 2,5-Dimethoxyaniline involves its interaction with various molecular targets. In biological systems, it can act as an inducer for enzymes such as laccase, facilitating the immobilization and stabilization of the enzyme. The methoxy groups enhance its electron-donating properties, making it a suitable candidate for electrophilic aromatic substitution reactions .

類似化合物との比較

Similar Compounds

- 3,4-Dimethoxyaniline

- 3,5-Dimethoxyaniline

- 2,4-Dimethoxyaniline

- 2,5-Diethoxyaniline

Uniqueness

2,5-Dimethoxyaniline is unique due to the specific positioning of the methoxy groups, which significantly influences its reactivity and solubility. Compared to its isomers, it has distinct electronic properties that make it more suitable for certain chemical reactions and applications .

生物活性

2,5-Dimethoxyaniline (DMA) is an organic compound with significant biological activity, particularly in the fields of materials science and medicinal chemistry. Its derivatives, especially poly(this compound) (PDMA), have been extensively studied for their electrochemical properties and potential applications in various biomedical fields. This article reviews the biological activity of DMA, focusing on its synthesis, electrochemical properties, and biological evaluations.

This compound is characterized by two methoxy groups attached to the aniline structure. This substitution pattern enhances its electron-donating ability, which is crucial for its polymerization and subsequent biological activity. The synthesis of PDMA can be achieved through various methods, including electrochemical polymerization and chemical oxidation using agents like ammonium peroxydisulfate or hydrogen peroxide.

Synthesis Methods

| Synthesis Method | Description |

|---|---|

| Electrochemical Polymerization | Utilizes electrochemical techniques to form PDMA films on conductive substrates like ITO glass. |

| Chemical Oxidation | Involves the use of oxidants such as ammonium peroxydisulfate to produce PDMA in a controlled environment. |

| Green Chemistry Techniques | Employs environmentally friendly reagents like NaCl/H2O2 to synthesize nanostructured PDMA. |

PDMA exhibits remarkable electrochemical properties, making it suitable for applications in sensors and electrochromic devices. Studies show that PDMA films can undergo reversible color changes from yellow to blue upon oxidation and reduction, indicating their potential use in display technologies.

- Response Time : The response time for color change in PDMA films can be as fast as 2 seconds under optimal conditions .

- Charge Storage Capacity : Nanostructured PDMA synthesized via green chemistry methods showed enhanced charge storage capacities compared to traditional methods, with specific capacitance values reaching up to 205 F/g .

Biological Activity

The biological activity of this compound and its derivatives has been explored through various studies focusing on antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that certain derivatives of DMA possess significant antimicrobial activity against various pathogens. For instance:

- Antifungal Activity : Compounds derived from DMA have shown potent antifungal effects against Candida albicans, with minimum inhibitory concentrations (MIC) reported at 78.12 μg/mL .

- Bacterial Activity : Studies have demonstrated that some DMA derivatives exhibit antibacterial properties against Enterococcus faecalis, with MIC values ranging from 312.5 to 1250 μg/mL .

Case Studies

- Electrochemical Sensors : A study developed an impedimetric immunosensor using a PDMA-multi-walled carbon nanotube composite for detecting fumonisin B1. The sensor demonstrated a stable response over time, retaining 81% of its initial activity after five days at 4 °C .

- Polymer Applications : Research on the synthesis of PDMA highlighted its high surface area and conductivity, which are advantageous for applications in supercapacitors and energy storage devices .

特性

IUPAC Name |

2,5-dimethoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-10-6-3-4-8(11-2)7(9)5-6/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAZDVUBIEPVUKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

88374-66-7 | |

| Record name | Poly(2,5-dimethoxyaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88374-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4059257 | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Brown powder; [Alfa Aesar MSDS] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00828 [mmHg] | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19488 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

102-56-7 | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxyaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4138 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 2,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4059257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHOXYANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3Z5U3FL10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,5-Dimethoxyaniline?

A1: The molecular formula of this compound is C8H11NO2, and its molecular weight is 153.18 g/mol.

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common techniques include:

- Fourier Transform Infrared Spectroscopy (FTIR): This technique identifies functional groups and chemical bonds present in the molecule. [, , , , , , ]

- Ultraviolet-Visible Spectroscopy (UV-Vis): This method analyzes the compound's absorption and transmission of light in the UV-Vis region, providing information about electronic transitions and conjugation. [, , , , ]

- Nuclear Magnetic Resonance (NMR): This technique elucidates the structure and dynamics of the molecule by analyzing the magnetic properties of atomic nuclei. []

- Mass Spectrometry (MS): This method determines the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of the compound. []

- X-ray Diffraction (XRD): This technique is used to analyze the crystalline structure of this compound and its polymers. [, , , ]

Q3: What is the impact of different oxidants on the properties of poly(this compound) (PDMA)?

A3: Research shows that the choice of oxidant during polymerization significantly influences PDMA's properties. Using a binary oxidant system like ferric chloride (FeCl3) and ammonium persulfate (APS) can impact molecular ordering, crystallinity, and conductivity. [, ]

Q4: Is this compound used as a corrosion inhibitor?

A4: Research has shown that poly(this compound) (PDMA) films electrodeposited on 304 steel electrodes can act as corrosion inhibitors in HCl/NaCl environments. []

Q5: What catalytic applications utilize this compound?

A5: this compound serves as a precursor for synthesizing polymers with catalytic applications. For instance, platinum microparticles dispersed in a PDMA matrix exhibit enhanced catalytic activity towards methanol oxidation. []

Q6: Are there any computational studies on this compound derivatives?

A6: Yes, docking studies have been conducted on N-(5-methoxyphenyl) methoxybenzenesulphonamides, which are derivatives of this compound, to understand their interaction with tubulin, a protein involved in cell division. These studies provide insights into the potential mechanism of action of these compounds as anticancer agents. []

Q7: How do structural modifications of this compound derivatives influence their biological activity?

A7: Studies focusing on N-(5-methoxyphenyl) methoxybenzenesulphonamides, derived from this compound, have shown that methoxy and bromo substitutions significantly affect their cytotoxic activity. In particular, this compound derivatives with 4-bromo substitutions exhibit potent activity against cancer cell lines, highlighting the importance of specific substitutions for enhancing their anticancer properties. []

Q8: What are the applications of poly(this compound) in sensor development?

A8: PDMA is employed in various sensing applications. For instance, it serves as a key component in impedimetric immunosensors for detecting fumonisins, toxins produced by fungi, in food samples. [, ] It also plays a crucial role in developing aptasensors for microcystin-LR, a harmful toxin produced by cyanobacteria, in water samples. [] Furthermore, PDMA-based nanocomposites have been utilized in constructing nanobiosensors for detecting glyphosate and glufosinate, common herbicides, in agricultural products. []

Q9: Can PDMA be used in electrochromic devices?

A9: Yes, PDMA displays electrochromic properties, meaning its color changes reversibly upon applying different electrical potentials. This characteristic makes PDMA a potential candidate for applications in electrochromic devices like displays and smart windows. [, ]

Q10: Are there any biomedical applications of this compound-based materials?

A10: Yes, nanocomposites incorporating nano-chitosan containing poly(this compound) and gold nanoparticles have demonstrated promising antibacterial, antioxidant, and anticancer activities, suggesting potential applications in the biomedical field. [] Additionally, PDMA films have been explored for developing glucose biosensors, highlighting their potential in medical diagnostics. []

Q11: How is this compound typically synthesized?

A11: this compound is synthesized from hydroquinone through a three-step process involving alkylation, nitration, and reduction. []

Q12: What is a significant finding regarding the synthesis of poly(this compound) (PDMA)?

A12: Researchers successfully synthesized a unique nanophase hexagonal structured PDMA using a combination of ferric chloride and ammonium persulfate as oxidants. This method resulted in PDMA nanorods with notable thermal stability. []

Q13: How is the electrochemical behavior of PDMA studied?

A13: Cyclic voltammetry (CV) is a key technique used to study the electrochemical behavior of PDMA. This method provides information about the polymer's redox properties, conductivity, and electrocatalytic activity. [, , , , , , ]

Q14: How are the morphology and structure of PDMA and related nanomaterials characterized?

A14: Various microscopy techniques are employed for characterizing the morphology and structure of PDMA and related nanomaterials:

- Scanning Electron Microscopy (SEM): This technique provides high-resolution images of the material's surface, revealing details about its morphology, such as size, shape, and arrangement of particles or features. [, , , , , ]

- Transmission Electron Microscopy (TEM): This method uses a beam of electrons transmitted through an ultra-thin sample to create high-resolution images, revealing details about the internal structure and morphology of the material, including size, shape, and distribution of nanoparticles. [, , ]

Q15: What analytical methods are used to quantify this compound and its derivatives?

A15: Spectrophotometry, particularly in conjunction with methods like cloud point extraction, has been employed for the quantification of trace amounts of this compound derivatives like clonazepam and nitrazepam in pharmaceutical formulations. []

Q16: What are the environmental implications of using activated pine-sawdust pyrolytic char (APC) for removing 4-chloro-2,5-dimethoxyaniline (CDMA)?

A16: Using APC, derived from pine sawdust, for CDMA removal presents a potentially eco-friendly approach. The adsorption process was found to be effective, and the APC could be regenerated using HCl, indicating potential for reusability and reduced waste generation. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。